molecular formula C4H4BrF4N3 B2825090 4-Azido-1-bromo-1,1,2,2-tetrafluorobutane CAS No. 2032375-47-4

4-Azido-1-bromo-1,1,2,2-tetrafluorobutane

Cat. No.: B2825090
CAS No.: 2032375-47-4
M. Wt: 249.995
InChI Key: BWYOIZBUNKCFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azido-1-bromo-1,1,2,2-tetrafluorobutane is an organofluorine compound characterized by the presence of azido, bromo, and tetrafluorobutane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Azido-1-bromo-1,1,2,2-tetrafluorobutane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 1,4-dibromo-1,1,2,2-tetrafluorobutane with sodium azide in anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds as follows:

  • Dissolve sodium azide in anhydrous DMF.
  • Add 1,4-dibromo-1,1,2,2-tetrafluorobutane to the solution.
  • Heat the mixture to around 80°C and stir for several hours.
  • After the reaction is complete, cool the mixture to room temperature and isolate the product by filtration or extraction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of nucleophilic substitution and the use of azide reagents can be applied on a larger scale. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Azido-1-bromo-1,1,2,2-tetrafluorobutane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.

    Reduction: The azido group can be reduced to an amine.

    Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, anhydrous DMF, elevated temperatures.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Cycloaddition: Alkynes, copper(I) catalysts.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted tetrafluorobutane derivatives.

    Reduction: Formation of 4-amino-1-bromo-1,1,2,2-tetrafluorobutane.

    Cycloaddition: Formation of triazole derivatives.

Scientific Research Applications

4-Azido-1-bromo-1,1,2,2-tetrafluorobutane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Materials Science:

    Bioconjugation: The azido group can be used for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or other molecules.

    Medicinal Chemistry: Potential use in the development of novel pharmaceuticals, particularly those requiring fluorinated scaffolds.

Mechanism of Action

The mechanism of action of 4-azido-1-bromo-1,1,2,2-tetrafluorobutane depends on the specific reaction it undergoes. For example:

    Nucleophilic Substitution: The azido group acts as a leaving group, allowing nucleophiles to attack the carbon atom.

    Reduction: The azido group is reduced to an amine, which can then participate in further chemical reactions.

    Cycloaddition: The azido group participates in 1,3-dipolar cycloaddition, forming a triazole ring.

Comparison with Similar Compounds

4-Azido-1-bromo-1,1,2,2-tetrafluorobutane can be compared with other similar compounds, such as:

    1,4-Dibromo-1,1,2,2-tetrafluorobutane: Lacks the azido group, making it less reactive in certain types of reactions.

    4-Azido-1-chloro-1,1,2,2-tetrafluorobutane: Similar structure but with a chlorine atom instead of a bromine atom, which can affect reactivity and selectivity in chemical reactions.

    4-Azido-1,1,2,2-tetrafluorobutane: Lacks the bromine atom, which can influence its chemical behavior and applications.

The uniqueness of this compound lies in its combination of azido, bromo, and tetrafluorobutane groups, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

4-azido-1-bromo-1,1,2,2-tetrafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF4N3/c5-4(8,9)3(6,7)1-2-11-12-10/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYOIZBUNKCFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF4N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.